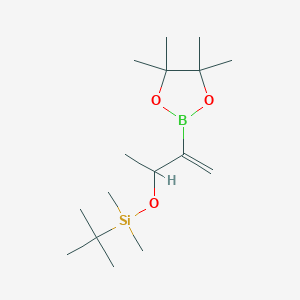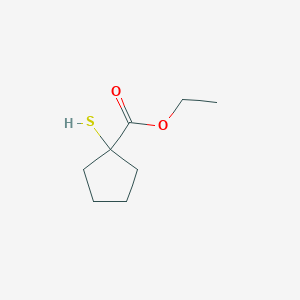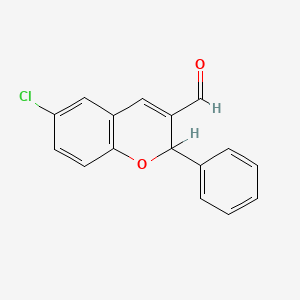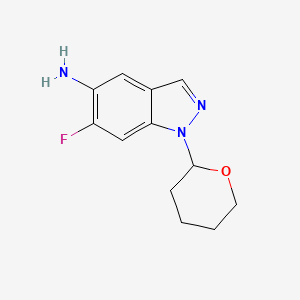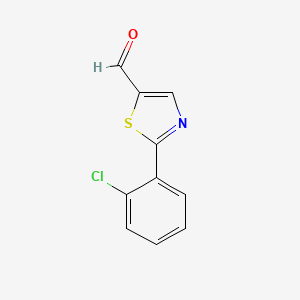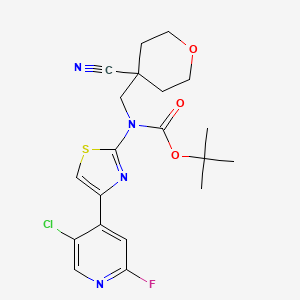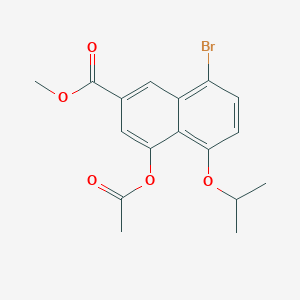![molecular formula C9H8BrN3O2 B15365359 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide is a chemical compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The starting material, pyrazolo[1,5-a]pyridine, undergoes bromination to introduce the bromo group at the 5-position.
Methoxylation: The brominated compound is then subjected to methoxylation to introduce the methoxy group at the 7-position.
Carboxamidation: Finally, the carboxamide group is introduced at the 2-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound may have applications in the development of new therapeutic agents.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine: This compound differs in the position of the methoxy group and the presence of the carboxamide group.
7-Bromopyrazolo[1,5-a]pyridine: This compound lacks the methoxy and carboxamide groups present in this compound.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-8-3-5(10)2-6-4-7(9(11)14)12-13(6)8/h2-4H,1H3,(H2,11,14) |
InChI Key |
JFONBOGXVHVXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
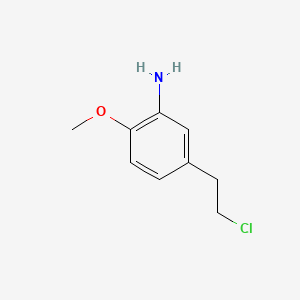

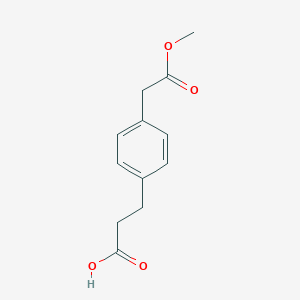
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
